5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
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Overview
Description
5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a complex heterocyclic compound It features a thiopyrano[4,3-c]pyrazole core, which is a fused ring system containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a suitable thiopyran precursor, which undergoes cyclization with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiopyrano[4,3-c]pyrazole derivatives and related heterocyclic systems, such as:
- 5,5-dioxo-2-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
- 5,5-dioxo-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Uniqueness
What sets 5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid apart is its specific substitution pattern, which can influence its reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2O4S |
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Molecular Weight |
258.30 g/mol |
IUPAC Name |
5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)12-9(10(13)14)7-5-17(15,16)4-3-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
NYEUCLUEJMJCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CS(=O)(=O)CCC2=N1)C(=O)O |
Origin of Product |
United States |
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